molecular formula C7H13F3N2 B15239082 1-Methyl-3-(trifluoromethyl)piperidin-3-amine

1-Methyl-3-(trifluoromethyl)piperidin-3-amine

Cat. No.: B15239082
M. Wt: 182.19 g/mol
InChI Key: CHIHHTIDQWTTKH-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)piperidin-3-amine is a chemical compound with the molecular formula C7H13F3N2 It is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). The reaction is usually carried out under controlled conditions, often in the presence of a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-12-4-2-3-6(11,5-12)7(8,9)10/h2-5,11H2,1H3

InChI Key

CHIHHTIDQWTTKH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C(F)(F)F)N

Origin of Product

United States

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